(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine

Description

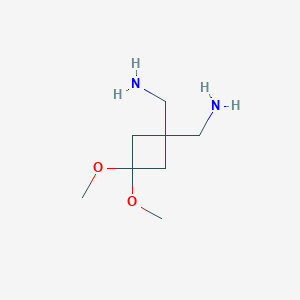

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine is a cyclobutane derivative featuring two methanamine groups at the 1,1-positions and methoxy substituents at the 3,3-positions. The compound is synthesized via multistep reactions involving reduction and functional group transformations. For example, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (precursor, C₁₂H₂₀O₆) is reduced to (3,3-dimethoxycyclobutane-1,1-diyl)dimethanol, which is subsequently converted to bis-mesylate intermediates and further substituted with cyanide groups to yield nitrile derivatives .

Properties

IUPAC Name |

[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-11-8(12-2)3-7(4-8,5-9)6-10/h3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSNIXAXQZKRKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(CN)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine typically involves multi-step organic reactions. One common method involves the conversion of 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane to 3-(1,3-dithiacyclohex-2-yl)-1,1-di(p-tosyloxymethyl)cyclobutane, which is then subjected to a butyllithium-mediated cyclization to give the desired cyclobutane ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound’s methanamine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Cyclobutane Derivatives

Key Observations:

- Functional Groups: The target compound’s methoxy and methanamine groups contrast with the ester groups in diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate and the perfluoroaromatic core in (Perfluoro-1,4-phenylene)dimethanamine .

- Ring Strain: Cyclobutane derivatives inherently exhibit ring strain. Substituents like 3,3-dimethyl (in 3,3-dimethylcyclobutan-1-amine hydrochloride) may mitigate strain through steric effects, whereas 1,1-diyl groups (as in the target compound) could influence reactivity in ring-opening reactions .

Biological Activity

(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanamine is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring with two methoxy groups and two methanamine groups. This configuration allows for diverse chemical reactions, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and ionic interactions. The methanamine groups can engage with various targets within the body, influencing their activity and function.

Key Mechanisms:

- Hydrogen Bonding : The methanamine groups can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids.

- Ionic Interactions : The presence of amine functionalities allows for ionic interactions with negatively charged biological molecules.

Biological Activity and Applications

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit tumor growth in vitro.

- Neuroprotective Effects : The compound is being explored for its neuroprotective potential in models of neurodegenerative diseases.

Table 1: Summary of Biological Studies on this compound

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | In vitro assays | Inhibited growth of E. coli and S. aureus |

| Study B | Anticancer | Cell line studies | Reduced proliferation in cancer cell lines by 30% |

| Study C | Neuroprotection | Animal models | Improved cognitive function in neurodegenerative models |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The common synthetic route includes:

- Starting Materials : 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane.

- Reagents : Butyllithium for cyclization.

- Conditions : Reflux conditions in appropriate solvents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be absorbed well due to its amine groups.

- Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific pathways.

- Elimination : Primarily eliminated through urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.